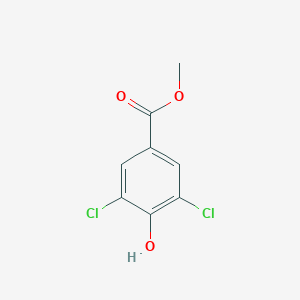

Methyl 3,5-dichloro-4-hydroxybenzoate

Overview

Description

“Methyl 3,5-dichloro-4-hydroxybenzoate” is a chemical compound that is functionally related to benzoic acid and 4-hydroxybenzoic acid . It is a monohydroxybenzoic acid and a dichlorobenzene .

Molecular Structure Analysis

The molecular formula of “Methyl 3,5-dichloro-4-hydroxybenzoate” is C8H6Cl2O3 . The molecular weight is 221.04 .Physical And Chemical Properties Analysis

“Methyl 3,5-dichloro-4-hydroxybenzoate” has a density of 1.5±0.1 g/cm3 . Its boiling point is 302.7±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The flash point is 136.9±26.5 °C . The index of refraction is 1.578 . The molar refractivity is 49.7±0.3 cm3 . The polar surface area is 47 Å2 .Scientific Research Applications

Crystallographic and Theoretical Analysis

Methyl 3,5-dichloro-4-hydroxybenzoate, often explored in its variant forms like methyl 4-hydroxybenzoate, has notable applications in the field of crystallography. Sharfalddin et al. (2020) conducted a detailed study analyzing the crystal structure of methyl 4-hydroxybenzoate, which is extensively used as a preservative in cosmetics and food products. They used single-crystal X-ray structure determination and performed Hirshfeld surface analysis to understand the intermolecular interactions and the crystal packing. The study also involved computational calculations and showed that the molecule's lower band gap value is indicative of its pharmaceutical activity (Sharfalddin et al., 2020).

Chemical Transformation and Product Formation

In another fascinating chemical transformation study, Ritmaleni et al. (2013) aimed to reduce 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4 as a catalyst. However, the main product formed was bis(3,5-dichloro-4-hydroxyphenyl)methane, which is a result of the cross-linking of the acid. The study underscores the complex chemical transformations and product formation involving Methyl 3,5-dichloro-4-hydroxybenzoate (Ritmaleni, Notario, & Yuliatun, 2013).

Fluorescent Sensor for Al3+ Detection

Methyl 3,5-dichloro-4-hydroxybenzoate also finds application in the development of fluorescent sensors. Ye et al. (2014) synthesized a fluorogenic chemosensor derived from methyl 3,5-dichloro-4-hydroxybenzoate, which showed high selectivity and sensitivity towards Al3+ ions. This research is significant for environmental monitoring and biochemical applications as it provides a method for detecting Al3+ at parts per billion levels (Ye et al., 2014).

Degradation and Environmental Management

A study by Wang, Wang, and Sun (2017) highlighted the environmental challenges posed by methyl 3,5-dichloro-4-hydroxybenzoate, also referred to as chlorinated paraben. They investigated the degradation of this compound using an integrated irradiation and biological treatment process. The study provides valuable insights into the degradation pathway of methyl 3,5-dichloro-4-hydroxybenzoate and its intermediates, contributing to the understanding of its environmental impact and management (Wang, Wang, & Sun, 2017).

Mechanism of Action

Mode of Action

It’s known that many similar compounds exert their effects by binding to their target proteins and modulating their activity .

Biochemical Pathways

It’s known that many similar compounds can affect various biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .

Pharmacokinetics

It’s known that many similar compounds are well-absorbed and widely distributed in the body, metabolized by various enzymes, and excreted in the urine and feces .

Result of Action

It’s known that many similar compounds can exert various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and induction of oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3,5-dichloro-4-hydroxybenzoate. For example, factors such as pH, temperature, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . Moreover, Methyl 3,5-dichloro-4-hydroxybenzoate is a byproduct of chlorination of parabens, which are frequently detected in the effluents of wastewater treatment plants and surface water bodies .

properties

IUPAC Name |

methyl 3,5-dichloro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMOOQFHBGTLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186991 | |

| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,5-dichloro-4-hydroxybenzoate | |

CAS RN |

3337-59-5 | |

| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can acclimated activated sludge effectively remove Methyl 3,5-dichloro-4-hydroxybenzoate from wastewater?

A1: Yes, the research indicates that acclimated activated sludge can significantly enhance the removal of Methyl 3,5-dichloro-4-hydroxybenzoate from wastewater. [] The study demonstrated that biodegradation plays a major role in this removal process. [] The maximal degradation rate constant for Methyl 3,5-dichloro-4-hydroxybenzoate was determined to be 0.2534. []

Q2: What happens to Methyl 3,5-dichloro-4-hydroxybenzoate during the acclimated activated sludge treatment?

A2: While the research confirms the enhanced removal of Methyl 3,5-dichloro-4-hydroxybenzoate, it also reveals the presence of degradation intermediate products in the water phase after the acclimation process. [] This suggests that while biodegradation occurs, complete mineralization might not be achieved, and further investigation into the identity and potential risks of these degradation products is warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B181794.png)

![1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B181797.png)